3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

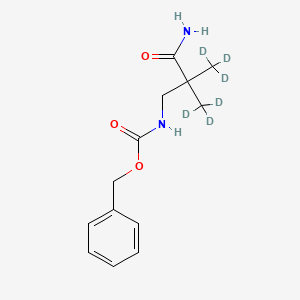

3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide-d6 is a deuterated compound used primarily as an intermediate in the synthesis of labeled pharmaceuticals. Its molecular formula is C13H12D6N2O3, and it has a molecular weight of 256.33 . This compound is particularly significant in the field of medicinal chemistry due to its role in the synthesis of labeled Aliskiren, a renin inhibitor used to treat hypertension .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide-d6 involves multiple steps, starting with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. The reaction typically involves the use of benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate. The protected intermediate is then subjected to further reactions to introduce the deuterium atoms and form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group, yielding the free amine.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is often employed.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce the free amine .

Wissenschaftliche Forschungsanwendungen

3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide-d6 has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of labeled compounds for various studies.

Biology: Employed in the development of labeled biomolecules for tracing and imaging studies.

Medicine: Integral in the synthesis of labeled pharmaceuticals, particularly in the development of drugs like Aliskiren.

Industry: Utilized in the production of stable isotopes and other specialized chemicals.

Wirkmechanismus

The mechanism of action of 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide-d6 is primarily related to its role as an intermediate in the synthesis of labeled compounds. It does not have a direct pharmacological effect but facilitates the study of molecular targets and pathways by enabling the tracking and imaging of labeled molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide: The non-deuterated version of the compound.

N-(3-Amino-2,2-dimethyl-3-oxopropyl)carbamic Acid Benzyl Ester: Another similar compound with slight structural variations.

Uniqueness

The uniqueness of 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide-d6 lies in its deuterium labeling, which provides enhanced stability and allows for precise tracking in various scientific studies. This makes it particularly valuable in research applications where isotopic labeling is crucial .

Biologische Aktivität

3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide-d6 (CAS Number: 1285902-39-7) is a stable isotope-labeled compound primarily utilized in pharmaceutical research and development. As a derivative of 3-amino-2,2-dimethylpropanamide, this compound plays a crucial role in the synthesis of various bioactive molecules, including the antihypertensive drug Aliskiren. Understanding its biological activity is essential for evaluating its potential therapeutic applications and metabolic pathways.

- Molecular Formula : C₁₃H₁₂D₆N₂O₃

- Molecular Weight : 256.33 g/mol

- Solubility : Soluble in dichloromethane and methanol.

- Purity : Typically >95% in commercial preparations.

Biological Applications

This compound is predominantly used as an intermediate in the synthesis of labeled compounds for pharmacokinetic studies. Its stable isotope labeling allows researchers to trace metabolic pathways and understand the pharmacodynamics of drugs without altering their biological activity.

The biological activity of this compound is closely related to its role as a precursor in the synthesis of bioactive peptides and small molecules. The benzyloxycarbonyl group serves as a protective moiety that enhances stability and solubility, facilitating further chemical modifications necessary for drug development.

Case Studies

- Synthesis of Aliskiren : Research has demonstrated that this compound is integral in synthesizing Aliskiren, a direct renin inhibitor used to treat hypertension. The incorporation of deuterium enhances the analytical capabilities during metabolic studies, allowing precise tracking of drug metabolism in vivo.

- Metabolic Pathway Analysis : Studies utilizing this compound have shown its utility in tracing metabolic pathways involving renin-angiotensin system modulation. By using stable isotopes, researchers can elucidate the kinetics of drug absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Data Table: Summary of Biological Activity

| Property | Details |

|---|---|

| CAS Number | 1285902-39-7 |

| Molecular Weight | 256.33 g/mol |

| Solubility | Dichloromethane, Methanol |

| Biological Role | Intermediate for drug synthesis |

| Therapeutic Applications | Antihypertensive (Aliskiren synthesis) |

| Research Focus | Metabolic pathway studies |

Eigenschaften

IUPAC Name |

benzyl N-[2-carbamoyl-3,3,3-trideuterio-2-(trideuteriomethyl)propyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-13(2,11(14)16)9-15-12(17)18-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,14,16)(H,15,17)/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNAYCYSEPWHBR-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)OCC1=CC=CC=C1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CNC(=O)OCC1=CC=CC=C1)(C(=O)N)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.